molecular formula C13H7FIN3O B12609366 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-00-0

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one

Katalognummer: B12609366
CAS-Nummer: 646525-00-0
Molekulargewicht: 367.12 g/mol
InChI-Schlüssel: CTSHDLOUIIUYSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a fluorophenyl group at the 3-position and an iodine atom at the 6-position of the benzotriazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.

    Cyclization: The amino group undergoes cyclization with an appropriate reagent to form the benzotriazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzotriazinone ring.

    Coupling Reactions: The fluorophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the fluorophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers study its interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the benzotriazinone ring provides structural stability. The iodine atom may play a role in modulating the compound’s reactivity and overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one: Lacks the iodine atom at the 6-position, resulting in different reactivity and biological properties.

    6-Iodo-1,2,3-benzotriazin-4(3H)-one: Lacks the fluorophenyl group, affecting its binding affinity and electronic properties.

Uniqueness

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one is unique due to the combination of the fluorophenyl and iodine substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

646525-00-0

Molekularformel

C13H7FIN3O

Molekulargewicht

367.12 g/mol

IUPAC-Name

3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H7FIN3O/c14-10-3-1-2-4-12(10)18-13(19)9-7-8(15)5-6-11(9)16-17-18/h1-7H

InChI-Schlüssel

CTSHDLOUIIUYSI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)I)N=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.